molecular formula C26H25Cl2N5O B1194445 TG100435

TG100435

Cat. No.: B1194445
M. Wt: 494.42
Attention: For research use only. Not for human or veterinary use.
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Description

Evolution of Protein Tyrosine Kinase Inhibitor Research

The journey of protein kinase inhibitor research marks a significant shift in modern pharmacology and molecular biology. The identification of protein kinases as viable drug targets began in the early 1980s with the discovery of kinase activity in the Src oncogene. scielo.br This pivotal moment spurred extensive investigation into the role of these enzymes in disease, particularly in cancer. scielo.br The first rationally designed small molecule to target a protein kinase was Imatinib, which was approved in 2001 for chronic myelogenous leukemia (CML) and targeted the Bcr-Abl kinase. scielo.brnih.gov This success revolutionized cancer treatment and laid the groundwork for the development of a vast family of targeted therapies. mdpi.com

Over the last two decades, research has evolved from developing single-target inhibitors to creating multi-targeted agents. nih.gov This progression was driven by the understanding that complex diseases like cancer often involve multiple dysregulated signaling pathways. nih.govfrontiersin.org Researchers also began to tackle the challenge of acquired resistance, where mutations in the target kinase would render a drug ineffective. mdpi.com This led to the development of second and third-generation inhibitors designed to overcome these resistance mutations. mdpi.com The field continues to expand, with explorations into allosteric inhibitors, which bind to sites other than the active ATP-binding pocket, and covalent inhibitors that form a permanent bond with their target. nih.govmdpi.com As of 2019, 43 receptor tyrosine kinase inhibitors had received FDA approval for cancer treatment, highlighting the rapid growth and clinical importance of this class of compounds. mdpi.com

Discovery and Early Preclinical Characterization of TG100435

This compound was identified through research focused on discovering novel benzotriazine-based compounds as Src kinase inhibitors. researchgate.net To the best of knowledge at the time, compounds based on a benzotriazine template had not been previously reported as kinase inhibitors. researchgate.net The discovery process involved the synthesis and evaluation of a series of structurally novel benzotriazine core-based small molecules. researchgate.net Through these studies, this compound was identified as a potent, orally active Src inhibitor. researchgate.netorcid.org

Early preclinical characterization demonstrated that this compound is a multi-targeted protein tyrosine kinase inhibitor. medkoo.comresearchgate.net In vitro kinase assays revealed its inhibitory activity against a panel of kinases. The inhibition constants (Kᵢ) of this compound were determined to be in the nanomolar range for several key kinases, indicating potent activity. researchgate.net

Table 1: Kinase Inhibition Profile of this compound This table displays the reported inhibition constants (Kᵢ) for this compound against various protein tyrosine kinases.

Kinase TargetInhibition Constant (Kᵢ) (nM)Reference
Src13 researchgate.net
Lyn13 researchgate.net
Abl64 researchgate.net
Yes15 researchgate.net
Lck23 researchgate.net
EphB458 researchgate.net

Significance of this compound as a Research Probe in Signal Transduction

Chemical probes are essential tools for dissecting complex biological pathways. This compound serves as a valuable research probe for studying signal transduction due to its specific inhibition of multiple key kinases. Signal transduction pathways, such as those mediated by Src family kinases and vascular endothelial growth factor receptors (VEGFR), are critical in regulating cellular processes like proliferation, migration, and angiogenesis. idrblab.netscielo.br By using this compound, researchers can inhibit these specific kinases in cell-based assays or animal models to elucidate their precise roles in both normal physiology and pathological conditions.

The compound's ability to target multiple kinases, including Src, Lyn, and Abl, allows for the investigation of the interconnectedness and redundancy within signaling networks. researchgate.netbindingdb.org For instance, inhibiting the Src kinase with a probe like this compound can help reveal the downstream consequences of blocking this particular node in a complex signaling cascade. google.com The current lack of information on the specific signal molecules for many regulatory circuits represents a significant bottleneck in understanding these processes. nih.gov High-throughput screening methods using chemical probes are crucial for identifying these molecules and validating their biological relevance. nih.gov The use of glycopolymers as probes has also emerged as a powerful method to understand carbohydrate-mediated signal transduction, illustrating the diverse nature of tools used in this field. rsc.org

Overview of Research Trajectories for Multi-Targeted Kinase Inhibitors

The development of multi-targeted kinase inhibitors represents a strategic evolution in therapeutic research, moving away from the "one drug, one target" paradigm. This approach is based on the rationale that complex diseases, such as cancer, are often driven by aberrations in multiple signaling pathways, making a single-target therapy less effective. nih.gov Research trajectories in this area are focused on designing single molecules that can modulate several key nodes within a disease-related network. frontiersin.org

One major trajectory is the development of inhibitors that target both the primary oncogenic driver and pathways that mediate resistance. For example, some cancers develop resistance to a specific inhibitor by activating an alternative signaling pathway. A multi-targeted inhibitor could potentially block both the initial target and the escape route simultaneously. Another research avenue is the creation of "tumor-agnostic" treatments, where the drug targets a specific molecular characteristic, such as a gene fusion, regardless of the cancer's tissue of origin. scielo.br

Current research also focuses on optimizing the selectivity profile of multi-targeted inhibitors to achieve the desired therapeutic effect while minimizing off-target toxicities. nih.gov Computational methods and machine learning are increasingly being used to predict the activity of compounds against a wide range of kinases, aiding in the design of inhibitors with specific multi-target profiles. The ultimate goal is to create more durable and effective treatments by addressing the inherent complexity and adaptability of diseases like cancer. mdpi.com

Properties

Molecular Formula

C26H25Cl2N5O

Molecular Weight

494.42

IUPAC Name

7-(2,6-dichlorophenyl)-5-methyl-N-(4-(2-(pyrrolidin-1-yl)ethoxy)phenyl)benzo[e][1,2,4]triazin-3-amine

SMILES

CC1=C2N=C(NC3=CC=C(OCCN4CCCC4)C=C3)N=NC2=CC(C5=C(Cl)C=CC=C5Cl)=C1

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>5 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

TG100435;  TG 100435;  TG100435 .

Origin of Product

United States

Molecular and Cellular Mechanisms of Action

Target Kinase Inhibition Spectrum and Specificity of TG100435

Src Family Kinase Inhibition Profile (Src, Lyn, Abl, Yes, Lck, EphB4)

This compound demonstrates potent inhibitory activity against several members of the Src family of kinases. The inhibition constants (Ki) for this compound against Src, Lyn, Abelson murine leukemia viral oncogene homolog 1 (Abl), Yes-associated protein 1 (Yes), lymphocyte-specific protein tyrosine kinase (Lck), and Ephrin type-B receptor 4 (EphB4) are all in the nanomolar range, specifically between 13 and 64 nM. nih.govresearchgate.net This indicates a strong and specific binding affinity for these kinases.

Table 1: Inhibition Constants (Ki) of this compound against Src Family Kinases

Kinase Inhibition Constant (Ki) Range
Src 13 - 64 nM nih.govresearchgate.net
Lyn 13 - 64 nM nih.govresearchgate.net
Abl 13 - 64 nM nih.govresearchgate.net
Yes 13 - 64 nM nih.govresearchgate.net
Lck 13 - 64 nM nih.govresearchgate.net

Impact on Cellular Signaling Pathways

The inhibition of its target kinases allows this compound to modulate several downstream cellular signaling pathways that are crucial for cell growth, proliferation, and survival.

Modulation of MAPK Signaling Cascade (e.g., MAPK1/ERK2, MAPK3/ERK1)

This compound influences the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. idrblab.netmedchemexpress.com This pathway, which includes key components like MAPK1 (also known as ERK2) and MAPK3 (also known as ERK1), is a critical downstream effector of many receptor tyrosine kinases, including those targeted by this compound. frontiersin.org The MAPK cascade plays a central role in transmitting signals from the cell surface to the nucleus to regulate gene expression and is fundamental for processes like cell proliferation and differentiation. frontiersin.orgfrontiersin.org

Influence on PI3K-Akt Signaling Pathway

The compound also affects the Phosphatidylinositol 3-kinase (PI3K)-Akt signaling pathway. idrblab.net This pathway is activated by numerous receptor tyrosine kinases and is essential for regulating fundamental cellular functions such as cell growth, proliferation, survival, and metabolism. cellsignal.comnih.govkegg.jp Activated Akt, a key component of this pathway, modulates the function of numerous substrates involved in these critical cellular processes. nih.govnih.gov

Effects on Ras and Rap1 Signaling

This compound has been documented to have an impact on the Ras signaling pathway. idrblab.net The Ras family of small GTPases are central players in signal transduction, relaying signals from receptor tyrosine kinases to modulate multiple signaling pathways that lead to cell proliferation and survival. nih.gov Additionally, this compound affects Rap1 signaling. nih.gov Rap1, a protein with high sequence similarity to Ras, is involved in various cellular processes, including the regulation of the MAPK/ERK signaling pathway and cell adhesion. nih.govwikipedia.org

Role in Calcium Signaling Pathways

The activation of numerous tyrosine kinases can lead to the phosphorylation and subsequent activation of Phospholipase C-gamma 1 (PLCG1). nih.gov Activated PLCG1 is a critical enzyme that catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). cellsignal.com IP3 plays a pivotal role in intracellular calcium signaling by binding to its receptors on the endoplasmic reticulum, which triggers the release of stored calcium ions (Ca2+) into the cytoplasm. researchgate.net This elevation of cytosolic calcium is a crucial signal for a multitude of cellular functions. nih.gov

Research indicates that Src family kinases can up-regulate the tyrosine phosphorylation of PLCG1. researchgate.net As this compound is known to be an inhibitor of kinases including Src, it can interfere with this cascade. By inhibiting the upstream kinases that phosphorylate and activate PLCG1, this compound can modulate the production of IP3 and consequently influence the release of intracellular calcium, thereby playing a role in the calcium signaling pathway.

Interactions with Cytokine-Cytokine Receptor Signaling

Cytokine signaling is fundamental for a wide range of cellular functions, including proliferation, differentiation, and immune responses, and is largely mediated by the Janus kinase (JAK)-signal transducer and activator of transcription (STAT) pathway. thermofisher.comnih.govnih.gov Upon cytokine binding, receptors dimerize, activating associated JAKs which then phosphorylate the receptor to create docking sites for STAT proteins. nih.govcellsignal.com Activated STATs dimerize, translocate to the nucleus, and regulate gene expression. nih.govgenome.jp

In addition to the canonical JAK/STAT pathway, cytokine receptors can also activate other signaling cascades, including the PI3K/Akt and Ras-MAPK pathways. cellsignal.comgenome.jp Notably, some cytokine receptor signaling pathways also involve Src family kinases for the phosphorylation and activation of STATs. nih.gov this compound, as a multi-targeted kinase inhibitor that affects Src kinases, can interfere with these signaling events. cellsignal.com Its inhibitory action can disrupt the phosphorylation cascades initiated by cytokine binding, thereby modulating the downstream cellular responses. The Casitas B-lineage lymphoma (CBL) family of E3 ubiquitin ligases also plays a regulatory role in cytokine receptor signaling. frontiersin.orgnih.gov this compound is associated with the regulation of signaling by CBL, adding another layer to its interaction with these pathways. idrblab.net

Cellular Processes Affected by this compound Activity

Regulation of Cell Proliferation and Migration in Research Models

This compound has been identified as a multi-targeted kinase inhibitor, notably targeting Src family kinases. nih.gov These kinases are crucial regulators of fundamental cellular processes, including proliferation, migration, and differentiation. frontiersin.org Aberrant activation of Src is linked to increased tumor cell growth, transformation, and invasion. nih.gov

By inhibiting Src, this compound can interfere with these processes. Inhibition of Src kinase activity has been shown to impede cell migration and invasion in various research models. researchgate.net Furthermore, the signaling pathways downstream of Src, such as the PI3K/Akt and MAPK pathways, which are critical for cell proliferation, are also affected. nih.gov The activity of this compound is therefore linked to the attenuation of cell proliferation and migration in research settings.

Research FindingCellular Process AffectedImplied Effect of this compound
This compound is a SRC family kinase inhibitor. nih.govCell Proliferation, Cell MigrationInhibition
SRC activation promotes tumor cell growth and invasion. nih.govCell Growth, InvasionInhibition
SRC inhibition impedes cell migration. researchgate.netCell MigrationInhibition

Influence on Actin Cytoskeleton Rearrangement and Membrane Ruffle Formation

The actin cytoskeleton is a dynamic structure essential for cell shape, motility, and the formation of protrusions like membrane ruffles. nih.govcytoskeleton.comcytoskeleton.com The rearrangement of the actin cytoskeleton is a rapid cellular response to various signaling events and is crucial for cell migration. nih.gov Processes like membrane ruffling are driven by actin polymerization at the cell's leading edge. researchgate.netnih.gov

Src kinase plays a significant role in mediating the assembly and disassembly of focal adhesions, which are critical for cell motility and connect the actin cytoskeleton to the extracellular matrix. researchgate.net Adaptor proteins like NCK1 are also involved in transducing signals from receptor tyrosine kinases to effectors that reorganize the actin cytoskeleton. wikipedia.org Given that this compound inhibits Src, it can influence the signaling cascades that command cytoskeletal changes. This interference can affect the dynamic processes of actin rearrangement and the formation of membrane ruffles, which are integral to cell motility. nih.gov

Impact on Phosphorylation of Downstream Effectors

This compound's activity as a kinase inhibitor has direct consequences on the phosphorylation state of numerous downstream signaling proteins. The phosphorylation of these effectors is a key step in propagating signals that control diverse cellular activities.

PLCG1 (Phospholipase C Gamma 1): The activation of PLCG1 is dependent on its phosphorylation by tyrosine kinases, including Src family kinases. nih.govcellsignal.comresearchgate.net By inhibiting Src, this compound can reduce PLCG1 phosphorylation, thereby modulating its activity. researchgate.net

PIK3R1 (Phosphoinositide-3-Kinase Regulatory Subunit 1): PIK3R1 is the regulatory subunit of PI3K, a critical enzyme in a major signaling pathway controlling cell growth and survival. medlineplus.govatlasgeneticsoncology.org The binding of the PIK3R1 subunit (p85α) to phosphorylated receptor tyrosine kinases relieves its inhibition of the catalytic subunit, activating the pathway. atlasgeneticsoncology.org While a direct phosphorylation link to this compound is not established, the PI3K pathway is downstream of many kinase targets of this compound. cellsignal.com

PTPN11 (Protein Tyrosine Phosphatase, Non-Receptor Type 11): Also known as SHP-2, PTPN11 is a tyrosine phosphatase that is crucial in growth factor and cytokine signaling. nih.gov It is recruited to phosphorylated receptors or docking proteins, and its own activity can be modulated by its phosphorylation state. nih.govweizmann.ac.il It plays a role in signaling cascades that include Src, implying its regulation can be affected by Src inhibitors. weizmann.ac.il

RASA1 (Ras GTPase-activating protein 1): RASA1, or p120-RasGAP, is a negative regulator of the RAS/MAPK pathway. medlineplus.gov Its ability to stimulate Ras-GTPase activity can be inhibited by phosphorylation by Src kinase. uniprot.org Therefore, an inhibitor of Src like this compound would be expected to alter the phosphorylation status and activity of RASA1.

CBL (Casitas B-lineage lymphoma): CBL proteins are E3 ubiquitin ligases that act as negative regulators of numerous signaling pathways by targeting proteins for degradation. frontiersin.orgnih.gov Cbl itself is tyrosine phosphorylated in response to receptor activation, which is essential for its function. embopress.org this compound is known to be involved in the "Regulation of signaling by CBL," indicating it impacts this regulatory network. idrblab.net

SHC1 (SHC Adaptor Protein 1): SHC1 is an adaptor protein that couples activated growth factor receptors to downstream signaling, notably the Ras-MAPK pathway. uniprot.org Upon receptor activation, SHC1 becomes phosphorylated on key tyrosine residues, allowing it to recruit the GRB2/SOS complex. uniprot.orgatlasgeneticsoncology.org This phosphorylation can be mediated by kinases that are targets of this compound. frontiersin.org

NCK1 (NCK Adaptor Protein 1): NCK1 is an adaptor protein that associates with phosphorylated growth factor receptors and is involved in signaling pathways that regulate the actin cytoskeleton and gene expression. wikipedia.orguniprot.orggenecards.org Its function is dependent on its interaction with phosphorylated proteins, and it can be part of signaling complexes involving Src targets. nih.gov

Table of Downstream Effectors and Phosphorylation Impact

Downstream Effector Function Relation to this compound-Targeted Pathways
PLCG1 Generates second messengers IP3 and DAG. cellsignal.com Phosphorylated and activated by Src family kinases. researchgate.net
PIK3R1 Regulatory subunit of PI3K, controls cell growth/survival. medlineplus.gov PI3K pathway is downstream of many receptor tyrosine kinases. cellsignal.comatlasgeneticsoncology.org
PTPN11 Tyrosine phosphatase in growth factor/cytokine signaling. nih.gov Functions in signaling cascades involving Src. weizmann.ac.il
RASA1/GAP Negative regulator of the Ras/MAPK pathway. medlineplus.gov Phosphorylation by Src inhibits its activity. uniprot.org
CBL E3 ubiquitin ligase, negative regulator of signaling. nih.gov This compound is associated with the regulation of CBL signaling. idrblab.net
SHC1 Adaptor protein linking receptors to the Ras pathway. uniprot.org Phosphorylated by activated receptor tyrosine kinases. atlasgeneticsoncology.org

| NCK1 | Adaptor protein in actin regulation and cell migration. uniprot.org | Associates with phosphorylated growth factor receptors. genecards.org |

Metabolic Pathways and Biotransformation in Research Models

Identification of TG100435 Metabolites in Preclinical Systems

The ethylpyrrolidine N-oxide of this compound, known as TG100855, has been identified as the predominant metabolite in human, dog, and rat models. nih.govresearchgate.net This significant conversion has been observed in liver microsomes from humans, dogs, rats, and mice. researchgate.net Following oral administration in rats and dogs, the systemic exposure to TG100855 was found to be 1.1-fold and 2.1-fold greater, respectively, than that of the parent compound, this compound. nih.govresearchgate.net Notably, TG100855 is reported to be 2 to 9 times more potent than this compound, suggesting that this metabolic conversion significantly enhances its biological activity. nih.govresearchgate.net

Enzymatic Mechanisms of this compound Metabolism

The biotransformation of this compound is a multifaceted process governed by several key enzyme families. The metabolic pathway involves a dynamic interplay between N-oxidation, broader metabolic flux, and a unique retroreduction process that converts the primary metabolite back into its parent form.

The biotransformation of this compound to its major N-oxide metabolite, TG100855, is primarily mediated by Flavin-Containing Monooxygenases (FMOs). nih.gov Specifically, FMO3, the main FMO isoform expressed in the adult human liver, has been identified as the principal enzyme responsible for this N-oxidation reaction. nih.govnih.govwikipedia.org Research has shown that the formation of TG100855 was markedly inhibited by approximately 90% in the presence of methimazole (B1676384), a known FMO inhibitor, and by over 99% with heat inactivation, further confirming the central role of these heat-labile enzymes. nih.gov

A notable feature of this compound's metabolic profile is the enzyme-mediated retroreduction of its N-oxide metabolite, TG100855, back to the parent compound, this compound. researchgate.netnih.gov This cyclic conversion allows for the metabolic interconversion of the two compounds. nih.govnih.gov However, the rate of N-oxidation is significantly faster than the reverse reaction, with studies indicating the oxidation process is approximately 15 times faster than the retroreduction. researchgate.netnih.gov

Research Findings Summary

The following tables provide a summary of the key enzymes involved in the metabolism of this compound and the observed metabolic transformations.

Table 1: Key Enzymes in this compound Metabolism

Enzyme/Enzyme Family Specific Isoform Primary Role in this compound Metabolism
Flavin-Containing Monooxygenases (FMO) FMO3 Catalyzes the primary N-oxidation of this compound to TG100855. nih.govnih.gov
Cytochrome P450 Monooxygenases (P450) CYP3A4 Contributes significantly to the overall metabolic flux of this compound. nih.gov
Cytochrome P450 Reductase N/A Mediates the retroreduction of TG100855 back to this compound. nih.govnih.gov

Table 2: Metabolic Transformations of this compound

Transformation Parent Compound Metabolite Mediating Enzyme(s) Key Finding
N-oxidation This compound TG100855 FMO3 This is the predominant metabolic pathway. nih.govnih.gov
Metabolic Flux This compound Various FMOs and CYP3A4 The entire metabolic process is handled by these two enzyme families. nih.gov
Retroreduction TG100855 This compound Cytochrome P450 Reductase Creates a cyclic interconversion between the parent compound and its N-oxide metabolite. researchgate.netnih.gov

Compound Names Mentioned in this Article

Enzyme-Mediated Retroreduction of TG100855 to this compound

Comparative Metabolic Studies Across Preclinical Species (e.g., rat, dog)

Comparative metabolic studies of the chemical compound this compound in preclinical species, such as rats and dogs, have revealed important insights into its biotransformation. Research indicates that this compound undergoes significant metabolism, with notable similarities and differences between the species studied.

In vitro and in vivo studies have identified four primary oxidation metabolites of this compound in both rats and dogs. nih.gov The most prominent of these is the ethylpyrrolidine N-oxide of this compound, a metabolite named TG100855. nih.gov This particular metabolite is not only the predominant one found in rats and dogs, but also in humans. nih.gov

A significant finding from these comparative studies is that the N-oxide metabolite, TG100855, is considerably more potent than the parent compound, this compound. nih.gov The potency of TG100855 is reported to be 2 to 9 times greater than that of this compound. nih.gov The primary enzymes responsible for this biotransformation are the flavin-containing monooxygenases. nih.gov

The table below summarizes the key metabolites and their observed presence in different species.

Compound/Metabolite Rat Dog Human
This compound (Parent)DetectedDetectedDetected
TG100855 (N-oxide)PredominantPredominantPredominant
Other Oxidation MetabolitesDetectedDetectedDetected

The systemic clearance values for this compound also show variation across species.

Species Systemic Clearance (ml/min/kg)
Mouse20.1
Rat12.7
Dog14.5

This data underscores the importance of conducting comparative metabolic studies across different preclinical species to understand the potential disposition and activity of a compound. The significant formation of a more active metabolite in both rats and dogs highlights a crucial aspect of this compound's pharmacological profile.

In Vitro Research Methodologies and Findings

Cell-Based Assay Systems for TG100435 Evaluation

Cell-based assays are fundamental in assessing the biological activity of a compound within a cellular context. For this compound, these systems have been instrumental in determining its anticancer potential and metabolic fate.

Application in Human Tumor Cell Lines for Activity Assessment

The activity of this compound has been evaluated in human tumor cell lines to assess its potential as an anticancer agent. researchgate.net Studies have demonstrated that this compound, along with its major metabolite TG100855, exhibits anti-proliferative activity in human cancer cell lines. googleapis.com This suggests that the compound can inhibit the growth of cancer cells in a laboratory setting, a key initial finding in drug discovery. researchgate.net

Studies in HepG2 Cells and Liver Microsomes for Metabolic Profiling

Understanding a compound's metabolic profile is crucial. In vitro models such as the human hepatoma cell line (HepG2) and liver microsomes are standard tools for this purpose. nih.govresearchgate.netevotec.comnih.govpharmaron.com

Metabolic studies in human, dog, and rat liver microsomes revealed that this compound is converted into four oxidation metabolites. nih.gov The primary metabolite identified across these species is an ethylpyrrolidine N-oxide derivative, named TG100855. nih.gov This N-oxide metabolite is notably more potent than the parent compound, this compound. nih.gov

Further investigations using human liver microsomes aimed to identify the specific enzymes responsible for the metabolism of this compound. nih.gov These studies simulate the enzymatic processes that occur in the liver, which are primarily catalyzed by cytochrome P450 (CYP) enzymes and flavin-containing monooxygenases (FMOs). nih.govcreative-diagnostics.com The metabolic flux of this compound was found to be mediated by both FMOs and cytochrome P450 monooxygenases (P450s). nih.gov The formation of the major metabolite, TG100855, was significantly inhibited by methimazole (B1676384) (an FMO inhibitor) and heat inactivation, indicating that FMOs are the primary enzymes mediating this biotransformation. nih.govnih.gov Specifically, FMO3 was identified as the main enzyme responsible for the formation of TG100855. nih.gov The studies also showed that the metabolism of this compound could be completely inhibited by a combination of methimazole and ketoconazole (B1673606) (a CYP3A4 inhibitor), suggesting the involvement of FMO and CYP3A4-mediated pathways. nih.gov

Interestingly, an enzyme-mediated retroreduction of TG100855 back to the parent compound this compound was observed in liver microsomes. nih.gov The N-oxidation reaction to form TG100855 was found to be approximately 15 times faster than the reverse retroreduction reaction. nih.gov

Recombinant Protein Systems for Enzyme-Specific Activity Characterization

To pinpoint the specific enzymes involved in a compound's metabolism, recombinant protein systems are employed. researchgate.net These systems express a single, specific enzyme, allowing for the characterization of its activity without interference from other cellular components. frontiersin.orgnih.gov

In the case of this compound, recombinant P450 systems were used to investigate its metabolism. nih.gov These experiments confirmed that while FMO3 is the primary enzyme for the N-oxidation to TG100855, the retroreduction of TG100855 back to this compound was not inhibited by P450 inhibitors. nih.gov Instead, the formation of this compound from TG100855 in human liver microsomes and recombinant P450 systems increased with the activity of cytochrome P450 reductase, suggesting this enzyme's involvement in the retroreduction reaction. nih.gov These in vitro studies demonstrate the potential for this compound and its active metabolite TG100855 to be metabolically interconverted, with FMOs being the major N-oxidizing enzymes and cytochrome P450 reductase likely responsible for the retroreduction. nih.gov

Biochemical Characterization of Kinase Inhibition

Biochemical assays are essential for characterizing the direct interaction between a compound and its target enzymes, such as protein kinases. These assays quantify the inhibitory potency and selectivity of the compound.

Determination of Inhibition Constants (K_i) against Specific Kinases

This compound has been identified as a novel multi-targeted protein tyrosine kinase inhibitor. nih.gov The inhibitory potency of a compound is often expressed as the inhibition constant (K_i), which represents the concentration of the inhibitor required to produce 50% inhibition of the enzyme. sigmaaldrich.com A lower K_i value indicates a more potent inhibitor. sigmaaldrich.com

The K_i values for this compound have been determined against a panel of kinases. The compound showed potent inhibition against several members of the Src kinase family and other tyrosine kinases, with K_i values ranging from 13 to 64 nM. nih.gov

Table 1: Inhibition Constants (K_i) of this compound Against Various Kinases

Kinase Inhibition Constant (K_i) (nM)
Src 13
Lyn 13
Abl 19
Yes 22
Lck 29
EphB4 64

Data sourced from Hu et al., 2007. nih.gov

Enzymatic Assays for Compound Activity Profiling

Enzymatic assays are widely used in drug discovery for kinase profiling, which involves screening a compound against a large panel of kinases to determine its selectivity. promega.comoncolines.com These assays directly measure the activity of the kinase enzyme and can be performed using various methods, including radiometric assays or luminescence-based ADP detection platforms. reactionbiology.compromega.com.au The goal is to identify compounds that are potent inhibitors of the target kinase while having minimal activity against other kinases, which helps to reduce potential off-target effects. promega.com

This compound was characterized as a multi-targeted Src family kinase inhibitor through such profiling activities. nih.govnih.gov This profiling revealed its potent inhibitory action against specific tyrosine kinases, as detailed by its low nanomolar inhibition constants. nih.gov Kinase activity profiling helps to elucidate the compound's mechanism of action and to build a selectivity profile, which is critical for further development. dkfz.de

Molecular Biology Techniques in Cellular Studies

In the investigation of this compound, molecular biology techniques are fundamental to understanding its mechanism of action at a subcellular level. These methods allow researchers to dissect the specific interactions between the compound and cellular components, particularly proteins and genes, providing insights into the pathways it modulates.

Analysis of Protein Phosphorylation Events

Protein phosphorylation is a critical post-translational modification where a kinase enzyme adds a phosphate (B84403) group to a protein, often regulating its function, localization, and interactions. raybiotech.comthermofisher.com this compound has been identified as a multi-targeted protein tyrosine kinase inhibitor. nih.gov Therefore, a primary focus of in vitro research is to quantify its effect on the activity of these enzymes.

The principal method for this analysis is the in vitro kinase assay. raybiotech.combmglabtech.com These assays measure the ability of an inhibitor, such as this compound, to block the transfer of a phosphate group from ATP to a specific substrate by a purified kinase. bmglabtech.com The potency of the inhibition is determined by calculating the inhibition constant (K(i)), which represents the concentration of the inhibitor required to produce half-maximum inhibition. A lower K(i) value signifies a more potent inhibition.

Studies have determined the K(i) values of this compound against a panel of protein tyrosine kinases. nih.gov The compound demonstrates potent inhibitory activity against several key kinases, including members of the Src family (Src, Lyn, Lck, Yes) and others like Abl and EphB4. nih.gov This inhibition of phosphorylation is a key aspect of its mechanism of action. nih.gov The specific inhibition constants highlight the compound's profile as a multi-targeted inhibitor. nih.gov

Inhibition Constants (K(i)) of this compound Against Various Protein Tyrosine Kinases nih.gov
KinaseInhibition Constant (K(i)) (nM)
Src13 - 64
Lyn13 - 64
Abl13 - 64
Yes13 - 64
Lck13 - 64
EphB413 - 64

Gene Expression Modulation Studies

The inhibition of kinase-mediated signaling pathways by this compound can subsequently alter gene expression. nih.govwikipedia.org When a kinase is inhibited, transcription factors that it would normally phosphorylate may not be activated, leading to a change in the transcription of their target genes. nih.govresearchgate.net For instance, the inhibition of pathways like the JAK/STAT pathway, which relies on phosphorylation to activate STAT (Signal Transducer and Activator of Transcription) proteins, can lead to the modified expression of STAT-target genes. nih.govfrontiersin.org

Research into this compound also involves its metabolic pathways, which can be linked to gene expression. The biotransformation of this compound is primarily mediated by Flavin-containing monooxygenases (FMOs). nih.gov Studies have investigated the regulation of genes encoding these enzymes, such as FMO1 and FMO3. scispace.comcusabio.comucl.ac.uk For example, research in HepG2 cells has touched upon the regulation of FMO3 gene expression. cusabio.com The study of gene expression modulation helps to understand the cellular response to this compound and the regulation of its metabolism. scispace.com

Techniques used to study these effects include quantitative real-time PCR (qRT-PCR), which measures the quantity of specific mRNA transcripts to determine if a gene's expression has been increased or decreased. researchgate.netbio-rad.com Broader, less targeted approaches like DNA microarrays can also be used to profile the expression of thousands of genes simultaneously in response to the compound. bio-rad.com

Summary of Gene Expression Modulation Findings for this compound
Gene TargetContextObserved EffectReference
FMO1Metabolism of this compoundStudies have investigated the silencing and tissue-specific regulation of the FMO1 gene. scispace.com scispace.com
FMO3Metabolism of this compoundResearch has been conducted on the regulation of FMO3 gene expression in HepG2 cells. cusabio.com FMOs are the primary enzymes in this compound biotransformation. nih.gov nih.govcusabio.com
STAT3 Downstream TargetsSignal TransductionInhibition of kinase pathways that activate STAT3, such as the JAK/STAT pathway, can lead to transcriptional regulation of its downstream target molecules. nih.gov nih.gov

In Vivo Animal Model Research Applications

Efficacy Studies in Non-Human Disease Models

Efficacy studies in established animal models of human diseases provide the first indications of a compound's potential therapeutic benefit. These models aim to replicate key aspects of a disease's pathology, allowing researchers to assess the effects of a test compound on disease progression.

Preclinical evaluation of anticancer agents frequently employs syngeneic grafting models of cancers such as triple-negative breast cancer and colon cancer. nih.gov In these models, cancer cells compatible with the host animal's immune system are implanted to study tumor progression and the efficacy of therapeutic interventions. nih.gov For instance, studies have demonstrated that targeting immune checkpoints like CTLA-4 and PD-1 can show efficient anticancer activity in such breast and colon cancer models. nih.gov While these models are standard for assessing antitumor activity, specific research findings on the efficacy of TG100435 in colon and breast cancer models were not available in the reviewed literature. However, the compound's nature as a kinase inhibitor suggests its potential relevance for investigation in such preclinical oncology settings. nih.govuv.esoncotarget.com

Animal models of tumor growth are essential for the preclinical assessment of novel cancer therapies. causeweb.org A common method involves xenograft experiments, where human tumor cells are implanted into immunocompromised mice, allowing for the in vivo evaluation of a compound's biological response on human-derived tumors. causeweb.orgmdpi.com These studies typically involve assigning animals to different treatment and control groups, with tumor size measured repeatedly over time to assess the impact of the investigational drug on tumor growth. causeweb.org Genetic screens using CRISPR/Cas9 technology in mouse models have also been employed to identify genes that drive tumor growth and metastasis, demonstrating the advanced techniques available for in vivo cancer evolution studies. nih.gov this compound, as a novel protein tyrosine kinase inhibitor, has been investigated in animal models to understand its therapeutic potential, which would typically involve such tumor growth models. nih.govresearchgate.net

The laser-induced choroidal neovascularization (CNV) model in mice is a widely used and accepted experimental model for the exudative, or "wet," form of age-related macular degeneration (AMD). uliege.benih.gov This condition is characterized by the abnormal growth of new blood vessels from the choroid into the sub-retinal space, leading to vision loss. aging-us.comarvojournals.org The model is created by using a laser to rupture Bruch's membrane, which induces a wound-healing response that involves the formation of new blood vessels, mimicking the primary features of human CNV. uliege.be Research has been conducted on this compound utilizing the laser-induced choroidal neovascularization model, indicating its investigation as a potential therapeutic agent for conditions involving pathological angiogenesis in the eye. researchgate.net

Investigations in Animal Models of Tumor Growth

Pharmacodynamic Assessments in Animal Systems

Pharmacodynamics involves the study of a drug's effect on the body. In animal models, these assessments are crucial for understanding how a compound like this compound interacts with its intended targets and the resulting biological response.

This compound is a multitargeted protein tyrosine kinase inhibitor. nih.gov Its inhibitory activity against a panel of tyrosine kinases has been quantified, revealing its potency. nih.gov

Table 1: Kinase Inhibition Profile of this compound

Kinase Target Inhibition Constant (Kᵢ) (nM)
Src 13 - 64
Lyn 13 - 64
Abl 13 - 64
Yes 13 - 64
Lck 13 - 64
EphB4 13 - 64

Source: Drug Metabolism and Disposition, 2007. nih.gov

Methodological Considerations in Animal Model Research

The quality and ethical soundness of research using animal models depend on rigorous methodological approaches. nih.govnhmrc.gov.au Key principles, often referred to as the 3Rs (Replacement, Reduction, and Refinement), guide the ethical use of animals in science. scielo.org.mx

Replacement encourages the use of non-animal methods wherever possible. scielo.org.mx

Reduction focuses on using the minimum number of animals necessary to obtain scientifically valid data. scielo.org.mxunsw.edu.au

Refinement involves modifying procedures to minimize animal pain, suffering, and distress, and to enhance animal welfare. scielo.org.mx

Proper experimental design is paramount and should be established before the study commences. unsw.edu.aunih.gov This includes justifying the choice of animal model and the sample size, defining clear endpoints, and using appropriate statistical methods for analysis. nih.govwsu.edu The validity and relevance of the chosen animal model must be carefully assessed to ensure its appropriateness for the human disease being studied. unsw.edu.aunih.gov Transparent and comprehensive reporting of methodologies and findings is also essential for the reproducibility and verification of scientific results. nih.govnhmrc.gov.au

Design Principles for In Vivo Efficacy and Mechanism Studies

The design of in vivo studies for a compound like this compound is a multi-faceted process that aims to generate reliable and translatable data. labforward.iomdpi.com A fundamental step in preclinical drug development is demonstrating the antitumor activity of a novel agent in animal models, which helps in selecting the optimal treatment schedule to balance efficacy and safety. antineo.fr

Model Selection and Study Design

For this compound, preclinical research has utilized xenograft mouse models, a common approach in oncology research. googleapis.com This involves implanting human cancer cell lines into immunodeficient mice. antineo.frgoogleapis.com The choice of the cell line is critical and is often based on the compound's mechanism of action. Since this compound is a Src inhibitor, cell lines with elevated Src protein levels or activated Src pathways, such as those found in some prostate, pancreatic, lung, and colon cancers, are relevant models. sci-hub.se Studies have demonstrated the activity of Src inhibitors against various solid tumor cell lines, including those from prostate cancer, head and neck cancer, non-small cell lung cancer (NSCLC), and colon cancer. sci-hub.se

Key considerations in the study design include:

Proof-of-Concept: Initial studies are often acute and aim to establish a basic exposure-response relationship. nih.gov

Chronic/Survival Studies: These longer-term studies evaluate the agent's effectiveness and safety over an extended period, providing valuable insights for potential clinical applications. mdpi.com

Endpoints: The methods used to measure effectiveness must be clearly defined to establish study endpoints. mdpi.com For oncology studies, this often includes monitoring tumor growth or shrinkage over time. plos.org

Mechanism of Action Studies

Beyond just measuring tumor size, in vivo studies are designed to confirm the mechanism of action. For this compound, this would involve analyzing tumor tissues from treated animals to see if the Src pathway is inhibited as expected. For instance, researchers might measure the levels of phosphorylated (activated) Src or its downstream signaling proteins like FAK and Akt. sci-hub.se This helps to correlate the observed anti-tumor efficacy with the intended molecular target. nih.gov

Table 1: Kinases Inhibited by this compound This table is interactive. You can sort and filter the data.

KinaseInhibition Constant (Ki) (nM)
Src13
Lyn13-64
Abl13-64
Yes13-64
Lck13-64
EphB413-64
Data sourced from ResearchGate. researchgate.net

Integration of Multimodality Imaging in Preclinical Cancer Models

Modern preclinical studies increasingly use non-invasive imaging techniques to monitor therapeutic response and understand drug mechanisms in real-time within a living animal. icr.ac.uknih.gov This multimodality approach combines the strengths of different imaging technologies to provide complementary information about tumor biology, morphology, and function. thno.org

Imaging Modalities in Preclinical Oncology

While specific studies detailing the use of multimodality imaging with this compound are not prevalent in the reviewed literature, the principles are broadly applicable to evaluating targeted therapies like Src inhibitors. icr.ac.uknih.gov Commonly used modalities include:

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT): These nuclear imaging techniques use radiolabeled tracers to visualize and quantify biological processes, such as glucose metabolism or the expression of specific receptors like VEGFR. thno.orgmdpi.com They are valuable for assessing functional changes in tumors in response to therapy. mdpi.com

Magnetic Resonance Imaging (MRI): MRI provides excellent soft tissue contrast and can be used to measure tumor volume with high precision. thno.org Advanced techniques like Dynamic Contrast-Enhanced MRI (DCE-MRI) can assess tumor vascularity and blood flow, which are often affected by anti-angiogenic agents. nih.gov

Computed Tomography (CT): Often used in conjunction with PET or SPECT, CT provides detailed anatomical information, allowing for precise localization of functional imaging signals. nih.gov

Ultrasound: High-frequency ultrasound can also be used to monitor tumor size and has been applied to assess tumor cell apoptosis during treatment in preclinical models. plos.org

The integration of these techniques can provide a comprehensive picture of a drug's effect. nih.gov For example, a study could use DCE-MRI to observe changes in tumor blood volume while using PET to monitor metabolic activity, offering deeper insight into the drug's anti-vascular and anti-proliferative effects. nih.gov This approach can help identify appropriate time points for correlative studies and provide insight into the drug's mechanism of action. nih.gov

Considerations for Species-Specific Responses in Metabolism and Activity

A critical factor in preclinical development is understanding that drug metabolism can vary significantly between animal species and humans. bioivt.com These differences can impact a compound's activity, pharmacokinetic profile, and ultimately, its translatability to the clinic. bioivt.comnih.gov

Metabolism of this compound

This compound undergoes metabolic conversion in the body. researchgate.netturkjps.org A key metabolic pathway is the N-oxidation of this compound to its major metabolite, TG100855, a reaction primarily mediated by Flavin-containing Monooxygenases (FMOs). turkjps.orgresearchgate.net Interestingly, TG100855 is not just an inactive byproduct; it is also a potent kinase inhibitor, in some cases exhibiting 2 to 9 times greater potency than the parent compound, this compound. researchgate.netsmolecule.com

Species Differences in Drug Metabolizing Enzymes

The expression and activity of drug-metabolizing enzymes like FMOs and Cytochrome P450s can be highly species-specific. nih.govmdpi.com For example:

FMOs: The tissue-specific expression of different FMO isoforms varies considerably between species. turkjps.org FMO3 is the major form in the adult human liver, while FMO1 is more prominent in the fetal liver. plos.orgomu.edu.tr Such differences mean that the rate and extent of this compound N-oxidation could differ between preclinical models (like rats or mice) and humans.

CYP3A: This is a major enzyme family for drug metabolism. In humans, the same CYP3A4 enzyme is expressed in the liver and intestine, whereas mice and rats have different CYP3A enzymes in these tissues. nih.gov Studies have shown that monkeys may be a more appropriate animal model than rodents for evaluating intestinal metabolism for certain drugs. nih.gov

These metabolic differences underscore the importance of conducting cross-species metabolism studies early in drug development. bioivt.com Understanding how this compound and its active metabolite are formed and cleared in different species is essential for selecting the most relevant animal models for toxicology studies and for predicting pharmacokinetics in humans. nih.govbioivt.com

Table 2: Enzymes Involved in this compound Metabolism This table is interactive. You can sort and filter the data.

Metabolic ReactionEnzyme(s) InvolvedCompound Formed
N-oxidationFlavin-containing Monooxygenases (FMOs)TG100855
Retroreduction (N-oxide reduction)Cytochrome P450 ReductaseThis compound
Data sourced from Drug Metabolism and Disposition and ResearchGate. turkjps.orgresearchgate.net

Structure Activity Relationship Sar and Computational Studies

Structural Features and Kinase Inhibitory Activity

TG100435 is distinguished by its novel 1,2,4-benzotriazine (B1219565) core structure. researchgate.net Research into a series of these benzotriazine-based small molecules led to their identification as inhibitors of Src kinase. researchgate.net This was a significant finding, as compounds with a benzotriazine template had not been previously reported as kinase inhibitors. researchgate.net The discovery and subsequent preliminary SAR studies of this series identified the benzotriazine core as a viable scaffold for developing potent inhibitors of this important proto-oncogene. researchgate.net this compound emerged from this work as a multi-targeted inhibitor, demonstrating activity against a range of kinases. nih.gov Its inhibition constants (Kᵢ) against several key kinases are detailed below. nih.gov

Table 1: Kinase Inhibitory Profile of this compound

Kinase Target Inhibition Constant (Kᵢ)
Src 13–64 nM
Lyn 13–64 nM
Abl 13–64 nM
Yes 13–64 nM
Lck 13–64 nM
EphB4 13–64 nM

Source: nih.gov

A critical aspect of this compound's profile is its in vivo and in vitro conversion to an active metabolite, TG100855. nih.gov This metabolite is formed through the oxidation of the ethylpyrrolidine moiety of this compound, resulting in a pyrrolidine (B122466) N-oxide. nih.govresearchgate.net This structural modification has a profound impact on the compound's inhibitory power.

Table 2: Potency Comparison of this compound and its N-oxide Metabolite TG100855

Compound Structural Feature Relative Potency
This compound Pyrrolidine Moiety Baseline
TG100855 Pyrrolidine N-oxide Moiety 2 to 9 times more potent

Source: nih.gov

Analysis of Benzotriazine Core Compounds as Src Inhibitors

Computational Approaches in Drug Design and Analysis

Computational chemistry offers powerful tools for understanding the relationship between a molecule's structure and its biological function, guiding the design of new therapeutic agents. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method used to develop mathematical relationships between the chemical structure of a compound and its biological activity. longdom.org These models correlate the physicochemical properties or structural features of molecules, known as descriptors, with their activity. wikipedia.org By establishing a predictive equation, QSAR can estimate the activity of new, unsynthesized compounds, making it an essential tool in drug discovery for hit identification and lead optimization. longdom.org A typical QSAR model takes the general form: Activity = f(properties/structure) + error. wikipedia.org The success of a QSAR model relies heavily on the quality of the dataset, the selection of relevant descriptors, and rigorous validation to ensure its predictive power. taylorfrancis.comresearchgate.net

Three-dimensional QSAR (3D-QSAR) methods extend the QSAR concept by considering the 3D properties of molecules. slideshare.net Comparative Molecular Field Analysis (CoMFA) is a widely used 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. slideshare.netnih.gov

In a CoMFA study, molecules are first aligned based on a common structural scaffold. nih.gov They are then placed in a 3D grid, and the steric and electrostatic interaction energies are calculated at each grid point using a probe atom. nih.gov Statistical methods, such as Partial Least Squares (PLS), are then used to derive a correlation between these energy fields and the biological activities of the compounds. nih.gov The results are often visualized as contour maps, which highlight regions where modifications to the steric or electrostatic properties would likely increase or decrease biological activity, providing intuitive guidance for designing more potent compounds. nih.gov

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. sarjournal.com A key application within this field is molecular docking, a method that predicts the preferred orientation of a ligand when it binds to a receptor's active site to form a stable complex. sarjournal.com

Docking simulations calculate the binding affinity and analyze the interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the target protein. iranjournals.irnih.gov This provides crucial insights into the structural basis of a compound's activity. iranjournals.ir Following docking, molecular dynamics (MD) simulations can be employed to study the stability of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand. These computational approaches are invaluable for understanding target interactions at the atomic level and for the rational design of novel inhibitors. iit.it

Future Directions in Preclinical Research on Tg100435

Exploration of Novel Biological Targets and Off-Targets in Research Models

While TG100435 is known to be a multi-targeted inhibitor of several protein tyrosine kinases, including Src, Lyn, Abl, Yes, Lck, and EphB4, a comprehensive understanding of its full target spectrum is essential. nih.gov Future preclinical research will focus on identifying both novel therapeutic targets and unintended "off-targets." Off-target effects refer to unintended interactions with other proteins or pathways in the cell, which can lead to unforeseen biological consequences or toxicities. numberanalytics.comwikipedia.orgnih.gov

The search for additional targets is crucial, as compounds can exhibit pleiotropic effects beyond their initially identified mechanism of action. mdpi.com For instance, research into similar compounds has revealed secondary mechanisms of action, such as interfering with the efficient use of mitochondria for energy production, a process distinct from typical cell growth signaling interference. ualberta.ca Identifying such novel mechanisms for this compound could uncover new therapeutic applications.

Systematic screening against broad panels of kinases and other enzymes is a fundamental approach. Furthermore, advanced techniques can be employed in research models to map the compound's interactions across the proteome. Unbiased methods are critical, as off-target effects can occur at genomic sites with some similarity to the intended target, and even sgRNA-independent effects have been observed with gene-editing tools. nih.gov Identifying these interactions is crucial for building a complete profile of the compound's activity and anticipating its effects in more complex biological systems.

Investigation of this compound in Emerging In Vitro Systems (e.g., Organoids for Disease Modeling)

Traditional two-dimensional (2D) cell cultures, while foundational, are being supplemented and in some cases replaced by advanced three-dimensional (3D) systems that more accurately reflect in vivo conditions. mdpi.com Organoids—3D cellular structures self-organized from stem cells—are at the forefront of this shift, as they mimic the architecture and function of native tissues. mdpi.comuevora.ptnih.gov

Future studies on this compound will benefit significantly from the use of organoid technology. researchgate.net Patient-derived tumor organoids, for example, can create a "disease-in-a-dish" model, preserving the microenvironment and cellular diversity of the original tumor. uevora.pt Investigating the effects of this compound and its more potent metabolite, TG100855, in these systems can provide critical insights into:

Efficacy in a heterogeneous cell population: Assessing the compound's ability to impact the different cell types within a tumor model.

Biomarkers of response: Identifying genetic or phenotypic signatures in organoids that correlate with sensitivity or resistance to the compound.

Mechanisms of resistance: Studying how cancer cells in a more tissue-like structure might adapt to and evade treatment.

The integration of automated imaging and analysis with organoid cultures can further enhance the throughput and quantitative assessment of the compound's effects on phenotypic changes. moleculardevices.com

Advanced In Vivo Modeling for Mechanistic Elucidation (beyond tumor growth)

While preliminary in vivo studies may focus on a compound's ability to inhibit tumor growth, advanced models are needed for a deeper mechanistic understanding. asu.edu Future preclinical work on this compound should employ sophisticated in vivo systems to explore the systemic and micro-environmental impacts of the drug.

This includes moving beyond standard xenograft models to genetically engineered mouse models (GEMMs) that more accurately recapitulate human disease development. These models can be used to elucidate the effects of this compound on processes such as angiogenesis—the formation of new blood vessels that feed tumors—which is a critical aspect of cancer progression and a known target area for kinase inhibitors. cancer.gov

Furthermore, these advanced models allow for the investigation of complex biological questions. For example, they can be used to validate novel mechanisms of action, such as the potential impact on tumor cell metabolism and mitochondrial function, in a whole-organism context. ualberta.ca Such studies provide a more holistic view of the drug's effects, linking molecular action to physiological outcomes. nih.gov

Synthetic Chemistry Approaches for Analog Development and SAR Expansion

The development of a promising lead compound like this compound initiates a phase of medicinal chemistry focused on optimization. medium.com Synthetic chemistry provides the tools to systematically modify the molecule's structure to improve its properties. criver.com This iterative process is centered on expanding the Structure-Activity Relationship (SAR), which defines how chemical structure relates to biological activity. medium.com

Future synthetic efforts would involve the design and synthesis of analogs of both this compound and its highly potent N-oxide metabolite, TG100855. nih.gov The primary goals of such an analog development program would be to:

Enhance Potency and Selectivity: Modify the core scaffold to increase affinity for desired kinase targets while reducing interactions with off-targets. medium.com

Improve Pharmacokinetic Properties: Fine-tune the molecule to optimize its absorption, distribution, metabolism, and excretion (ADME) profile.

Explore Novel Chemical Space: Create focused libraries of related compounds to discover molecules with potentially new or improved mechanisms of action. spirochem.com

Modern synthetic techniques, including parallel chemistry and flow chemistry, can accelerate the Design-Make-Test cycle, allowing for the rapid generation and evaluation of new chemical entities. criver.comsri.com

Integration of Multi-Omics Data in Understanding this compound Effects

To fully comprehend the biological impact of this compound, an integrated, systems-level approach is necessary. Multi-omics—which combines data from genomics, transcriptomics (RNA), proteomics (proteins), and metabolomics (metabolites)—provides a comprehensive snapshot of the molecular changes induced by a compound. lizard.bionih.gov

By treating cancer cell lines or organoids with this compound and applying multi-omics analysis, researchers can move beyond a single target or pathway. This approach can:

Reveal Perturbed Networks: Identify the full range of signaling cascades and metabolic pathways affected by the drug, downstream of its primary kinase targets.

Identify Biomarkers: Discover potential biomarkers for predicting patient response by correlating molecular changes with cellular sensitivity. bigomics.ch

Generate New Hypotheses: Uncover unexpected molecular effects that can lead to new avenues of research and potential combination therapies. nih.gov

The integration of these large-scale datasets requires sophisticated biocomputational tools to analyze and visualize the complex interactions, ultimately translating data into actionable biological insights. lizard.bio

Comparative Studies with Other Multi-Targeted Kinase Inhibitors in Research Settings

The field of oncology has seen the development of numerous multi-targeted kinase inhibitors. frontiersin.orgnih.gov To understand the unique therapeutic potential of this compound, it is essential to conduct direct comparative studies against other relevant inhibitors in preclinical research settings. researchgate.net

These studies would involve head-to-head comparisons of this compound/TG100855 with other approved or investigational kinase inhibitors that have overlapping target profiles (e.g., other inhibitors of the Src, Abl, or VEGFR families). The goal is to benchmark the compound's performance based on:

Potency: Comparing the concentration of each drug required to inhibit specific kinase targets (IC50 values) in biochemical assays.

Selectivity: Profiling the inhibitors against a broad panel of kinases to determine their relative selectivity for intended targets versus off-targets. elevartx.com

Cellular Efficacy: Assessing their effectiveness in various cancer cell lines and organoid models to establish a comparative functional profile.

Such comparative analyses are invaluable for informing where a new inhibitor might offer advantages over existing agents, whether through improved efficacy, a more favorable selectivity profile, or a distinct mechanism of action. elevartx.com

Q & A

Q. What is the molecular mechanism of TG100435 in targeting Src family kinases, and how does this relate to its preclinical anticancer activity?

this compound inhibits multiple Src family kinases (e.g., Src, Lyn, Abl) with inhibition constants (Ki) ranging from 13 to 64 nM . Its mechanism involves competitive binding to the ATP-binding site of tyrosine kinases, thereby blocking downstream signaling pathways critical for tumor proliferation and survival. Preclinical models demonstrate reduced tumor growth in vivo, attributed to both the parent compound and its more potent N-oxide metabolite, TG100855, which exhibits 2–9 times greater kinase inhibition .

Q. What experimental models are commonly used to evaluate this compound efficacy, and what are their limitations?

In vitro studies utilize human, rat, dog, and mouse liver microsomes to assess metabolic stability and enzyme kinetics . In vivo efficacy is tested in xenograft models, but interspecies variability in bioavailability (e.g., 74% in mice vs. 11% in dogs) complicates translational predictions . Researchers should validate findings across multiple species and incorporate metabolite activity (e.g., TG100855) into efficacy assessments .

Q. How is this compound metabolized, and which enzymes are primarily involved?

this compound undergoes N-oxidation via flavin-containing monooxygenases (FMO3 in humans) to form TG100855, its active metabolite . Concurrently, cytochrome P450 reductase mediates retroreduction of TG100855 back to this compound, creating a metabolic cycle . In vitro studies using inhibitors (e.g., methimazole for FMO, ketoconazole for CYP3A4) are critical to delineate enzyme contributions .

Advanced Research Questions

Q. How do interspecies differences in FMO and CYP activity impact the design of this compound pharmacokinetic studies?

Dog liver microsomes produce 60-fold more TG100855 than human microsomes, while CYP-mediated retroreduction is negligible in mice . To address this, researchers should:

  • Use species-specific enzyme inhibitors (e.g., methimazole for FMO inhibition).
  • Quantify metabolite ratios (this compound:TG100855) in plasma and tissues.
  • Incorporate human recombinant enzymes (e.g., FMO3) to predict clinical outcomes .

Q. What methodological approaches resolve contradictions in this compound metabolic flux data across studies?

Discrepancies arise from variable FMO/CYP contributions in different tissues. For example, intestinal microsomes show higher FMO-mediated N-oxidation than lung microsomes . To reconcile

  • Use heat inactivation or methimazole to isolate FMO activity.
  • Apply P450 reductase inhibitors to assess retroreduction pathways .
  • Report intrinsic clearance (Vmax/Km) values for both oxidation and reduction pathways .

Q. How can researchers optimize experimental protocols to account for this compound-TG100855 interconversion in vivo?

  • Dosing strategy : Administer this compound orally to leverage first-pass metabolism generating TG100855, which has higher systemic exposure in rats and dogs .
  • Analytical methods : Use LC-MS/MS to simultaneously quantify this compound and TG100855, ensuring detection of cyclic conversion .
  • Enzyme phenotyping : Co-incubate with FMO/CYP inhibitors in human liver microsomes to model metabolic stability .

Q. What are the implications of cytochrome P450 reductase involvement in TG100855 retroreduction for drug-drug interaction studies?

Unlike CYP3A4, P450 reductase activity is not inhibited by ketoconazole, complicating traditional interaction models . Researchers should:

  • Screen for reductase-inducing drugs (e.g., rifampicin) that may alter this compound/TG100855 ratios.
  • Use recombinant P450 reductase systems to quantify retroreduction kinetics .

Methodological Guidance Table

Challenge Recommended Approach Key References
Metabolic interconversionCo-incubate with methimazole (FMO inhibitor) and ketoconazole (CYP3A4 inhibitor) in HLM
Species variabilityValidate in human recombinant FMO3 and cross-reference with dog/mouse microsomes
Metabolite quantificationLC-MS/MS with isotopically labeled internal standards
Enzyme phenotypingHeat inactivation (45°C for 5 min) to denature FMO in microsomes

Key Data Contradictions and Resolutions

  • Contradiction : CYP3A4 contributes 40% to this compound metabolism in HLM, while FMO accounts for the remainder .
    Resolution : Use methimazole to confirm FMO dominance in N-oxidation and ketoconazole to isolate CYP3A4 effects .
  • Contradiction : TG100855 exposure exceeds this compound in rats but not dogs .
    Resolution : Model species-specific bioavailability using recombinant FMO3 and adjust dosing regimens accordingly .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.